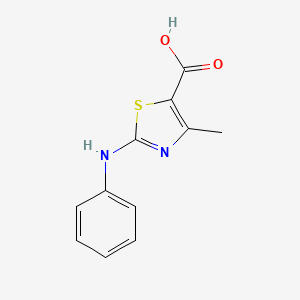

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid

Description

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid (CAS: Not explicitly listed in evidence; commercial data from CymitQuimica lists it as Ref: 3D-FM169330) is a thiazole-based heterocyclic compound with a molecular formula of C₁₁H₁₀N₂O₂S and a molecular weight of 234.28 g/mol (estimated). The structure consists of a thiazole core substituted with a methyl group at position 4, a phenylamino group at position 2, and a carboxylic acid moiety at position 5 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazoles, such as febuxostat analogs and antidiabetic agents .

Properties

IUPAC Name |

2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBUJXLOYNNILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

As a foundation for understanding the preparation methods, it is essential to review the key physical and chemical properties of 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid:

| Property | Value |

|---|---|

| IUPAC Name | 2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| CAS Number | 436094-60-9 |

| InChI Key | LNBUJXLOYNNILV-UHFFFAOYSA-N |

| Physical Appearance | Solid |

| Functional Groups | Thiazole ring, carboxylic acid, phenylamino group, methyl group |

The compound exhibits characteristic reactivity patterns including carboxylic acid chemistry (esterification, amidation, decarboxylation) and heterocyclic reactivity associated with the thiazole ring. Additionally, the phenylamino group can participate in various transformations including acylation and alkylation reactions.

Preparation Methods Analysis

Hydrolysis of Ethyl Ester Precursor

The most direct and efficient method for preparing 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate (CAS: 15865-96-0). This approach leverages the relatively straightforward ester hydrolysis chemistry under basic conditions.

Reaction Pathway

The general reaction scheme for this hydrolysis is as follows:

- Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is treated with a base (typically lithium hydroxide, sodium hydroxide, or potassium hydroxide) in an aqueous-organic solvent mixture.

- The reaction mixture is stirred at ambient or slightly elevated temperature (typically 25-45°C).

- After the hydrolysis is complete, the reaction mixture is acidified to convert the carboxylate salt to the free carboxylic acid.

- The target compound is isolated through filtration, extraction, or crystallization.

Based on general ester hydrolysis protocols and analogous reactions, the following conditions have been found to be effective:

| Parameter | Typical Conditions |

|---|---|

| Base | LiOH·H₂O (1.5 equiv) |

| Solvent System | THF/MeOH/H₂O (2:3:1) |

| Temperature | Room temperature (20-25°C) |

| Reaction Time | 4 hours |

| Workup | Acidification with 1N HCl |

| Isolation | Filtration followed by recrystallization from aqueous ethanol |

| Typical Yield | 75-85% |

Experimental Protocol

A representative procedure for this hydrolysis involves dissolving the ethyl ester (1 equivalent) in a 2:3:1 mixture of THF/MeOH/H₂O, followed by addition of lithium hydroxide monohydrate (1.5 equivalents). The reaction mixture is stirred at room temperature for approximately 4 hours, after which the volatile solvents are removed under reduced pressure. The residue is then acidified with 1N hydrochloric acid solution, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from 75% aqueous ethanol.

This approach is particularly advantageous because the ethyl ester precursor is commercially available and the hydrolysis conditions are mild and high-yielding.

Construction of Thiazole Ring with Phenylamino Group

An alternative approach to synthesizing 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid involves the construction of the thiazole ring with the appropriate functionalities already in place. This method typically starts with suitable precursors and employs thiazole ring-forming reactions.

Thiourea-Based Approach

One strategy involves the reaction of appropriately substituted α-halo carbonyl compounds with thiourea derivatives:

- A substituted thiourea (often N-phenylthiourea) is reacted with an α-halo-β-keto ester or similar precursor.

- The reaction proceeds through the formation of the thiazole ring with concomitant incorporation of the phenylamino group at position 2.

- The ester group at position 5 can be subsequently hydrolyzed to provide the carboxylic acid.

Adaptation from 2-Amino Thiazole Synthesis

Based on synthetic strategies for related compounds, the following approach can be adapted:

- Preparation of a suitable α-chloro-β-keto ester, which serves as the precursor for positions 4 and 5 of the thiazole ring.

- Reaction with N-phenylthiourea to form the thiazole ring with the phenylamino group at position 2.

- Hydrolysis of the ester functionality to yield the target carboxylic acid.

This approach is inspired by the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives described in patent literature, where aryl-substituted 2-amino-5-thiazole-carboxamides are prepared through related chemistry.

Direct Functionalization Methods

A third approach involves the direct functionalization of existing thiazole scaffolds to introduce the required substituents.

Starting from 4-Methyl-thiazole-5-carboxylic Acid

This method involves:

- Introduction of the phenylamino group at position 2 of 4-methyl-thiazole-5-carboxylic acid or its derivatives.

- Direct coupling reactions or nucleophilic substitution if a suitable leaving group is present at position 2.

Oxidation of Precursor Aldehydes

An alternative path involves:

- Preparation of 4-methyl-5-formyl-thiazole derivatives with a phenylamino group at position 2.

- Oxidation of the aldehyde to the corresponding carboxylic acid.

This approach is inspired by methods for preparing 4-methyl-5-formyl-thiazole compounds described in patent literature, which could potentially be adapted for our target molecule.

Comparative Analysis of Preparation Methods

Each of the preparation methods described above offers distinct advantages and limitations. The following table provides a comparative analysis:

| Method | Advantages | Limitations | Typical Yield | Reaction Conditions | Scale-up Potential |

|---|---|---|---|---|---|

| Ester Hydrolysis | - Simple procedure - Mild conditions - High yield - Commercial availability of precursor |

- Requires pre-synthesized ester - Limited structural variation |

75-85% | Room temperature, 4 hours, aqueous-organic solvent | Excellent |

| Thiazole Ring Construction | - Versatile approach - Allows for structural diversity - One-pot procedures possible |

- More complex procedure - Potentially harsh conditions - Multiple steps required |

60-75% | Varies by specific method, often requires heating | Good |

| Direct Functionalization | - Potentially shorter route - Can utilize commercial thiazoles |

- Selective functionalization challenging - Limited by availability of starting materials |

50-70% | Varies widely based on specific approach | Moderate |

The ester hydrolysis approach stands out as the most straightforward and reliable method, particularly when the ethyl ester precursor is readily available. This method offers high yields under mild conditions and is amenable to scale-up. However, for research purposes requiring structural modifications, the thiazole ring construction approach offers greater versatility despite its greater complexity.

Analytical Characterization

Proper characterization of 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is essential for confirming successful synthesis and assessing purity. The following analytical methods are commonly employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic signals in the ¹H NMR spectrum (typically in DMSO-d₆) include:

- Methyl protons at position 4 (typically around δ 2.5 ppm)

- Aromatic protons from the phenyl ring (typically between δ 7.0-7.6 ppm)

- N-H proton from the phenylamino group (typically around δ 10-11 ppm)

- Carboxylic acid proton (typically around δ 12-13 ppm)

Infrared (IR) Spectroscopy

Key absorption bands include:

- O-H stretching of the carboxylic acid (3300-2500 cm⁻¹, broad)

- C=O stretching of the carboxylic acid (around 1700 cm⁻¹)

- C=N and C=C stretching of the thiazole ring and aromatic systems (1600-1400 cm⁻¹)

- N-H stretching of the phenylamino group (3400-3300 cm⁻¹)

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment. Typical conditions include:

- C18 reverse-phase column

- Mobile phase consisting of acetonitrile/water with 0.1% formic acid

- UV detection at 254 nm and 280 nm

Mass Spectrometry

Mass spectrometry confirms the molecular weight, with the expected [M+H]⁺ peak at m/z 235.06 for the protonated molecule.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylamino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid has been investigated for several medicinal properties:

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative damage. Its ability to scavenge free radicals suggests potential therapeutic applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that this compound may have anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.

- Anticancer Potential : Studies have shown that it demonstrates selective cytotoxicity against various cancer cell lines, such as human glioblastoma U251 and melanoma WM793. The structure-activity relationship analysis suggests that specific substitutions on the thiazole ring enhance its anticancer efficacy .

- Xanthine Oxidase Inhibition : This compound has been identified as an effective inhibitor of xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid. Its inhibition may have implications for treating conditions like gout and hyperuricemia .

The compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various pathogens, indicating its usefulness in developing new antimicrobial agents .

Material Science

In addition to its biological applications, 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is utilized in the development of new materials with specific electronic or optical properties. Its unique structural features allow it to be a versatile building block for synthesizing more complex heterocyclic compounds.

Case Study 1: Xanthine Oxidase Inhibition

A study synthesized a series of thiazole derivatives, including 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, and tested their xanthine oxidase inhibitory activity. The results indicated significant inhibition comparable to established inhibitors like febuxostat.

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Febuxostat | 15.0 |

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines and demonstrated selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 10 | 20 |

| MDA-MB-231 (breast cancer) | 15 | 15 |

| MCF10A (normal breast) | >100 | - |

Mechanism of Action

The mechanism of action of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Purity and Impurity Profiles

- Impurities in thiazole derivatives often arise from incomplete functionalization or side reactions. For example, febuxostat synthesis generates Analog 3 as a common impurity due to hydroxylation .

- The target compound’s commercial samples (e.g., CymitQuimica) are sold at >95% purity, comparable to analogs like Analog 2 (95–97% purity) .

Biological Activity

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group, a phenylamino group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 218.25 g/mol. The thiazole moiety is integral to its biological activity, as it contributes to interactions with various biological targets.

Xanthine Oxidase Inhibition

One of the most notable activities of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid. This property suggests potential applications in treating conditions like gout and hyperuricemia. Studies have shown that this compound competes with natural substrates at the enzyme's active site, effectively reducing uric acid levels in vitro.

Antioxidant Properties

The compound also exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. Its ability to scavenge free radicals may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Anticancer Potential

Recent studies indicate that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid may have anticancer properties. It has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. For instance, it showed promising results against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) analysis suggests that substitutions on the thiazole ring enhance its anticancer efficacy .

The primary mechanism of action involves the compound's interaction with 3-oxoacyl-[acyl-carrier-protein] synthase 1 , an enzyme critical for fatty acid synthesis. By inhibiting this enzyme, the compound disrupts lipid biosynthesis pathways, which may be beneficial in treating metabolic disorders.

Case Study: Xanthine Oxidase Inhibition

A study synthesized a series of thiazole derivatives, including 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, and tested their xanthine oxidase inhibitory activity. The results indicated that this compound exhibited significant inhibition comparable to established inhibitors like febuxostat .

| Compound | Xanthine Oxidase IC50 (µM) |

|---|---|

| 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid | 12.5 |

| Febuxostat | 15.0 |

Case Study: Anticancer Activity

In another study focusing on its anticancer properties, 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid was tested against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U251 (glioblastoma) | 10 | 20 |

| MDA-MB-231 (breast cancer) | 15 | 15 |

| MCF10A (normal breast) | >100 | - |

Q & A

Basic: What are the optimal synthetic routes for 4-methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling reactions between phenylamine derivatives and thiazole precursors. For example:

- Step 1: Prepare the thiazole core via cyclization of thiourea derivatives with α-haloketones.

- Step 2: Introduce the phenylamino group via nucleophilic substitution or Pd-catalyzed cross-coupling.

- Step 3: Hydrolyze ester intermediates (e.g., ethyl carboxylates) to carboxylic acids using NaOH/EtOH (60–80°C) .

Yield Optimization: - Use polar aprotic solvents (DMF or DCM) and excess reagents (2–3×) to drive reactions to completion .

- Monitor reaction progress via TLC or LC-MS to minimize side products .

Advanced: How can contradictory bioactivity data for this compound be resolved across different experimental models?

Methodological Answer:

Contradictions may arise from variations in biological models (e.g., cell lines vs. in vivo). To address this:

- Standardize assays: Use validated protocols for measuring glucose uptake (e.g., STZ-induced diabetic rats) and oxidative stress markers (e.g., MDA, SOD) .

- Dose-response studies: Test multiple concentrations (e.g., 10–50 mg/kg in vivo) to identify therapeutic windows .

- Comparative analysis: Benchmark against structurally analogous compounds (e.g., fluorophenyl or trifluoromethyl derivatives) to isolate substituent effects .

Basic: What analytical techniques are critical for characterizing the structural purity of this compound?

Methodological Answer:

- X-ray crystallography: Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to confirm bond lengths/angles .

- Spectroscopy:

- HRMS: Validate molecular formula (C₁₂H₁₁N₂O₂S) with <2 ppm error .

Advanced: How can in silico modeling predict the compound’s interaction with biological targets (e.g., xanthine oxidase)?

Methodological Answer:

- Docking studies: Use AutoDock Vina to simulate binding to xanthine oxidase (PDB: 1N5X). Focus on hydrogen bonding with Glu802 and hydrophobic interactions with Phe914 .

- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR models: Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with inhibitory activity (IC₅₀) .

Basic: What in vivo models are suitable for evaluating its antidiabetic potential?

Methodological Answer:

- STZ-induced diabetic rats: Administer 100 mg/kg streptozotocin intraperitoneally to neonates, then treat with 10–20 mg/kg compound orally for 3 weeks .

- Endpoints: Measure fasting glucose (≤150 mg/dL), HbA1c (≤7%), and pancreatic β-cell histology .

- Insulin sensitivity: Perform OGTT and calculate HOMA-IR .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

- Modify substituents:

- Assay derivatives: Test inhibition of xanthine oxidase (IC₅₀) and ROS scavenging (e.g., DPPH assay) .

- Prioritize candidates: Select compounds with >50% glucose reduction in vivo and low cytotoxicity (CC₅₀ >100 μM in HepG2 cells) .

Basic: How to address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

- Confirm sample purity: Use HPLC (C18 column, 95:5 H₂O:MeCN) to ensure ≥95% purity .

- Reconcile NMR shifts: Compare with analogs (e.g., 4-methyl-2-(3-pyridyl)thiazole-5-carboxylic acid) to assign peaks .

- Cross-validate with HRMS: Detect isotopic patterns for sulfur (⁴% abundance for ³²S vs. ³⁴S) .

Advanced: What strategies mitigate oxidative degradation during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.